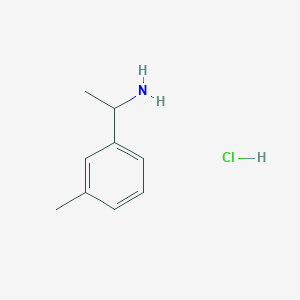

1-m-Tolylethanamine hydrochloride

Description

Significance of Chiral Amines in Modern Chemical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in pharmacology and materials science. hilarispublisher.comnumberanalytics.com Chiral amines, which are organic compounds featuring an amine group attached to a chiral carbon center, are crucial structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds. openaccessgovernment.orgacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. acs.org

The significance of chirality in drug development cannot be overstated; often, only one enantiomer (one of the two mirror-image forms) of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful effects. hilarispublisher.comopenaccessgovernment.org A tragic historical example is the drug Thalidomide, where one enantiomer had the intended sedative effect, while the other was teratogenic, leading to severe birth defects. numberanalytics.comopenaccessgovernment.org This underscores the critical need to produce bioactive compounds as single, pure enantiomers. openaccessgovernment.org

Consequently, the enantioselective synthesis of chiral amines is a major focus of modern organic synthesis. acs.orgresearchgate.net These compounds serve as indispensable intermediates for producing active pharmaceutical ingredients, fine chemicals, and agrochemicals. openaccessgovernment.org The development of methods using chiral catalysts, including chiral amines themselves, allows for the precise control of molecular architecture, enabling the efficient and selective creation of complex, single-enantiomer pharmaceuticals. hilarispublisher.com Advances in asymmetric synthesis, utilizing chiral auxiliaries and catalysts, have become a central theme in drug discovery, meeting the growing demand for enantiomerically pure substances. researchgate.netrsc.orgyale.edu

Overview of 1-m-Tolylethanamine Hydrochloride as a Key Chiral Building Block

This compound is the hydrochloride salt of 1-m-Tolylethanamine. As a chiral amine, it exists in two enantiomeric forms: (R)-1-m-Tolylethanamine hydrochloride and (S)-1-m-Tolylethanamine hydrochloride. This compound is recognized as a valuable chiral building block in organic synthesis. Chiral building blocks are essential intermediates used in the development of new drugs and agrochemicals, often for hit-to-lead optimization in the drug discovery process. nih.govenamine.net The demand for such compounds stems from the fact that most biological targets are themselves chiral, requiring a precise stereochemical match for effective interaction. enamine.net

The utility of this compound is analogous to that of other well-known chiral amines, such as 1-phenylethylamine (B125046) (α-PEA), which is widely used as a chiral auxiliary and inducer in the synthesis of enantiomerically pure products. nih.gov These building blocks are typically incorporated into a larger molecule to guide the stereochemical outcome of a reaction and are later removed. lumenlearning.com The availability of both enantiomers of this compound allows for divergent asymmetric synthesis, providing access to either enantiomer of a target molecule. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₄ClN | cymitquimica.com |

| Molar Mass | 171.667 g/mol | cymitquimica.comchembk.com |

| Form | Solid | cymitquimica.com |

| Enantiomers | (R)-1-m-Tolylethanamine hydrochloride, (S)-1-m-Tolylethanamine hydrochloride | chemchart.com |

Scope of Academic Research on this compound

Academic and industrial research involving this compound and similar chiral amines primarily focuses on their application in two major areas: as chiral resolving agents and as chiral auxiliaries or ligands in asymmetric synthesis.

Chiral Resolution: One of the most established methods for separating a racemic mixture into its constituent enantiomers is chiral resolution. wikipedia.org This process typically involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. lumenlearning.comlibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like crystallization. lumenlearning.comlibretexts.org Chiral amines are commonly used to resolve racemic carboxylic acids, and conversely, chiral acids like tartaric acid or mandelic acid are used to resolve racemic amines. lumenlearning.comlibretexts.org Research in this area investigates the efficiency of agents like 1-m-Tolylethanamine in separating specific racemic compounds, optimizing conditions for the formation and separation of the diastereomeric salts. nih.gov

Asymmetric Synthesis: In asymmetric synthesis, chiral auxiliaries are used to introduce stereocenters with high selectivity. The chiral auxiliary, such as 1-m-Tolylethanamine, is temporarily incorporated into an achiral substrate to form a new chiral molecule. Subsequent reactions on this molecule are directed by the auxiliary, leading to the preferential formation of one diastereomer. researchgate.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. lumenlearning.com

Furthermore, chiral amines like 1-m-Tolylethanamine can be used to synthesize chiral ligands for transition-metal catalysts or as organocatalysts themselves. hilarispublisher.comnih.gov These catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, Michael additions, and aldol (B89426) reactions, which are fundamental for building complex chiral molecules. hilarispublisher.commdpi.com Research has demonstrated the effectiveness of enzyme-catalyzed kinetic resolution of primary amines, a process that can be applied to produce enantiopure amines like 1-m-tolylethylamine for use in these synthetic applications. nih.govchemicalbook.comgoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRFRLOFJGHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856629-05-5 | |

| Record name | 1-(3-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 M Tolylethanamine Hydrochloride

Classical and Contemporary Approaches to Primary Amine Synthesis

The formation of primary amines is a fundamental transformation in organic chemistry. For the synthesis of 1-m-Tolylethanamine, classical methods like reductive amination and biochemically-inspired transamination reactions are prominent.

Reductive Amination Protocols

Reductive amination is a widely utilized method for the synthesis of amines. organic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. In the context of 1-m-Tolylethanamine synthesis, the precursor would be m-tolyl methyl ketone. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding primary amine.

A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, the use of a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas offers a clean and efficient reduction pathway. organic-chemistry.org Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing the yield and purity of the desired 1-m-Tolylethanamine product.

| Precursor | Reagents | Product | Key Features |

| m-Tolyl methyl ketone | Ammonia (NH₃), Reducing Agent (e.g., H₂/Pd/C, NaBH₄) | 1-m-Tolylethanamine | Versatile, widely applicable, proceeds via an imine intermediate. |

Transamination Reactions Involving m-Tolyl Precursors

Transamination is a biochemical reaction that involves the transfer of an amino group from a donor molecule to an acceptor molecule, typically a keto acid. wikipedia.orgyoutube.com This process is catalyzed by enzymes called transaminases (or aminotransferases) and is a key step in the biosynthesis of amino acids. youtube.comweizmann.ac.il While primarily a biological process, the principles of transamination can be applied in chemical synthesis.

In the synthesis of 1-m-Tolylethanamine, a transamination-like reaction could theoretically be employed. This would involve the reaction of m-tolyl methyl ketone with an amino donor, such as an amino acid or ammonia, in the presence of a suitable catalyst. The reaction is reversible, and the equilibrium can be shifted towards the product by controlling the concentration of reactants and products. youtube.com The use of enzymes or biomimetic catalysts can offer high stereoselectivity, a significant advantage in certain applications.

Advanced Catalytic Routes for Amine Hydrochloride Formation

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve highly efficient and selective transformations. Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering novel routes to amines and their derivatives. thieme.demdpi.comrsc.org

Transition Metal-Catalyzed Tandem Reactions (e.g., Gold and Rhodium Systems)

Transition metals such as gold (Au) and rhodium (Rh) have been investigated for their catalytic activity in a variety of organic transformations, including the synthesis of amines. mdpi.com Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy. mdpi.com

For the synthesis of 1-m-Tolylethanamine hydrochloride, a potential route could involve a transition metal-catalyzed hydroamination or a related tandem process starting from an appropriate m-tolyl-substituted precursor. These reactions often proceed through intermediates where the metal center activates the substrates, facilitating the formation of the new C-N bond.

Understanding the mechanistic details of these catalytic cycles is crucial for optimizing reaction conditions and developing more efficient catalysts. nih.govresearchgate.net For rhodium-catalyzed reactions, for instance, mechanistic studies have elucidated the involvement of various rhodium species and the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.govacs.org

In some rhodium-catalyzed C-H amination reactions, a Cp*Rh(III) complex is often the active catalyst. nih.gov The catalytic cycle may involve the coordination of the amine source to the rhodium center, followed by C-H activation of the substrate to form a rhodacycle intermediate. Subsequent steps lead to the formation of the C-N bond and regeneration of the active catalyst. nih.govacs.org Theoretical calculations and experimental studies, including kinetic analysis and the characterization of intermediates, have been instrumental in unraveling these complex reaction pathways. nih.govresearchgate.netacs.org

| Catalyst System | Key Mechanistic Steps | Significance |

| Rhodium (Rh) Complexes | Oxidative addition, C-H activation, migratory insertion, reductive elimination | Enables direct C-H amination, offering atom-economical routes to amines. nih.gov |

| Gold (Au) Clusters | Substrate activation, surface-mediated reactions | Potential for high catalytic activity and selectivity in hydrogenation and other reactions. nih.govresearchgate.net |

The principles of green chemistry, particularly atom economy, are increasingly important considerations in chemical synthesis. wordpress.comjocpr.comnih.govacs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org

Reactions with high atom economy minimize the generation of waste, making them more environmentally friendly and often more cost-effective. wordpress.comjocpr.com Catalytic reactions, especially tandem processes, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated in each cycle. um-palembang.ac.id

In the synthesis of this compound, choosing a synthetic route with high atom economy is a key aspect of sustainable chemical manufacturing. Reductive amination, particularly when using catalytic hydrogenation, and transition metal-catalyzed tandem reactions generally exhibit better atom economy compared to classical methods that may involve stoichiometric reagents and generate significant byproducts. nih.gov The pursuit of synthetic methodologies that adhere to the principles of green chemistry is a continuous effort in modern organic synthesis. nih.gov

General Acid-Base Reactions for Hydrochloride Salt Formation

The formation of this compound is a classic acid-base reaction, a fundamental process in organic chemistry for the isolation, purification, and modification of basic compounds like amines. youtube.comspectroscopyonline.com This method leverages the basic nature of the amine functional group, which readily reacts with strong acids, such as hydrochloric acid (HCl), to produce a salt. quora.com

The underlying principle of this reaction involves the nitrogen atom of the amine acting as a Lewis base, donating its lone pair of electrons to a proton (H⁺) from hydrochloric acid, which acts as a Brønsted-Lowry acid. spectroscopyonline.comyoutube.com This protonation of the amine's nitrogen atom results in the formation of a positively charged ammonium (B1175870) cation. youtube.comspectroscopyonline.com In the case of 1-m-tolylethanamine, the primary amine group (-NH₂) is converted into a substituted ammonium group (-NH₃⁺).

The positively charged ammonium ion and the negatively charged chloride ion (Cl⁻) from the dissociated hydrochloric acid are then held together by an ionic bond, forming the hydrochloride salt. youtube.comspectroscopyonline.com This transformation from a covalent molecule (the free base) to an ionic salt significantly alters the compound's physical properties. youtube.com Amine hydrochloride salts are typically crystalline solids, which are often more stable and less odorous than their free base counterparts. oxfordreference.com

A significant advantage of converting an amine to its hydrochloride salt is the increased water solubility. spectroscopyonline.comoxfordreference.com While many larger organic amines have limited solubility in water, their ionic salt forms are generally much more soluble. youtube.com This property is particularly crucial in pharmaceutical applications, where enhanced water solubility can improve a drug's bioavailability. spectroscopyonline.comyoutube.com The reaction is reversible; the addition of a strong base, like sodium hydroxide (B78521) (NaOH), to the hydrochloride salt will deprotonate the ammonium ion, regenerating the free amine. youtube.comoxfordreference.com

The general reaction is illustrated below:

R₃N (Amine) + HCl (Hydrochloric Acid) → [R₃NH]⁺Cl⁻ (Ammonium Hydrochloride Salt) quora.com

For the specific synthesis of this compound, the reaction proceeds as follows:

CH₃C₆H₄CH(CH₃)NH₂ (1-m-Tolylethanamine) + HCl (Hydrochloric Acid) → [CH₃C₆H₄CH(CH₃)NH₃]⁺Cl⁻ (this compound)

This reaction is typically carried out by dissolving the free base form of 1-m-tolylethanamine in a suitable organic solvent and then introducing a solution of hydrochloric acid (which can be an aqueous solution or HCl gas dissolved in an organic solvent). The resulting salt often precipitates out of the solution and can be isolated through filtration.

Table 1: Reactants and Products in the Hydrochloride Salt Formation of 1-m-Tolylethanamine

| Role | Compound Name | Chemical Formula | Key Characteristics |

| Base (Reactant) | 1-m-Tolylethanamine | C₉H₁₃N | A primary amine, acts as a proton acceptor. |

| Acid (Reactant) | Hydrochloric Acid | HCl | A strong mineral acid, acts as a proton donor. spectroscopyonline.com |

| Salt (Product) | This compound | C₉H₁₄ClN | An ionic compound, typically a crystalline solid with increased water solubility. spectroscopyonline.comoxfordreference.com |

Chiral Resolution Strategies for Enantiopure 1 M Tolylethanamine Hydrochloride

Principles of Racemic Mixture Resolution

A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. libretexts.orgorgosolver.com Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation by traditional techniques like distillation or simple crystallization exceedingly difficult. libretexts.orglibretexts.org The principle behind the resolution of a racemic mixture lies in the conversion of the enantiomeric pair into a mixture of diastereomers. libretexts.orgslideshare.net Diastereomers, unlike enantiomers, have different physical properties, including solubility, which can be exploited for their separation. libretexts.orglibretexts.org

This conversion is typically achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. slideshare.net The resulting products are diastereomeric salts or complexes. libretexts.org Once the diastereomers are separated, the original enantiomers can be recovered by removing the resolving agent through a chemical reaction. libretexts.org This fundamental concept underpins most classical resolution methods.

Diastereomeric Salt Formation and Fractional Crystallization

One of the most established and widely used methods for resolving racemic amines like 1-m-tolylethanamine is through the formation of diastereomeric salts followed by fractional crystallization. wikipedia.org This technique leverages the different solubilities of the diastereomeric salts to effect separation. rsc.org

Design and Application of Chiral Resolving Agents (e.g., Chiral Acids)

The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For the resolution of a racemic base such as 1-m-tolylethanamine, chiral acids are commonly employed. libretexts.org These acids react with the amine to form diastereomeric salts. Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

The choice of the resolving agent is often empirical and may require screening of several candidates to find one that forms diastereomeric salts with a significant difference in solubility in a particular solvent system. wikipedia.org The interaction between the amine and the chiral acid, leading to the formation of the diastereomeric salt, is a crucial step that introduces a second chiral center, thus creating the necessary difference in physical properties for separation. libretexts.org

Optimization of Crystallization Parameters for Enantioselective Separation

Fractional crystallization is the process of separating a mixture of compounds based on their different solubilities. wikipedia.org In the context of chiral resolution, this involves dissolving the mixture of diastereomeric salts in a suitable solvent and then allowing the less soluble diastereomer to crystallize out of the solution upon cooling or solvent evaporation. libretexts.org

The success of this separation is highly dependent on the optimization of various crystallization parameters. These include:

Solvent Selection: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. A good solvent will dissolve both salts to some extent but will allow for the selective precipitation of one.

Temperature: The temperature profile during crystallization can significantly influence the yield and purity of the desired enantiomer. A controlled cooling rate is often necessary to promote the growth of high-purity crystals. aiche.org

Supersaturation: The level of supersaturation of the solution will dictate the nucleation and growth of the crystals. Careful control of supersaturation is essential to avoid spontaneous crystallization of the more soluble diastereomer. aiche.org

Seeding: In some cases, seeding the solution with a small crystal of the desired pure diastereomer can induce its crystallization and improve the enantiomeric excess of the product. libretexts.org

By carefully manipulating these parameters, it is possible to achieve a high degree of enantioselective separation.

Chemical Liberation of Enantiopure Amines from Diastereomeric Salts

Once the less soluble diastereomeric salt has been isolated by filtration, the final step is to liberate the enantiopure amine. This is typically achieved by treating the salt with a base, such as sodium hydroxide (B78521). The base neutralizes the chiral acid, breaking the ionic bond and regenerating the free amine, which can then be extracted from the aqueous solution. youtube.com A similar treatment of the mother liquor, which is enriched in the more soluble diastereomer, can yield the other enantiomer of the amine.

Biocatalytic Approaches for Kinetic Resolution

In addition to classical chemical methods, biocatalytic approaches have emerged as powerful tools for the kinetic resolution of racemic amines. These methods utilize enzymes, which are inherently chiral and can exhibit high enantioselectivity in their reactions. orgosolver.com

Enzyme-Catalyzed Oxidative Deamination (e.g., Amine Dehydrogenase Systems)

One promising biocatalytic strategy is the use of amine dehydrogenases (AMDHs) for the kinetic resolution of chiral amines. AMDHs are enzymes that catalyze the reversible stereoselective oxidative deamination of amines to the corresponding imines, which can then be hydrolyzed to ketones.

In a kinetic resolution setup, the AMDH will selectively catalyze the deamination of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The unreacted enantiomer can then be isolated with high enantiomeric purity. The key advantage of this method is the high selectivity often exhibited by enzymes, which can lead to excellent enantiomeric excesses.

Recent research has focused on the development and application of various enzyme systems for the resolution of chiral amines. For example, lipases have been extensively studied for the enantioselective acylation of amines. researchgate.netgoogle.com In these systems, the enzyme catalyzes the reaction of the amine with an acyl donor, with one enantiomer of the amine reacting at a much faster rate than the other. This results in the separation of the unreacted amine enantiomer from the acylated product.

Lipase-Mediated Enantioselective Acylations

Lipase-catalyzed kinetic resolution is a widely employed and effective method for resolving racemic amines. This biocatalytic approach leverages the stereoselectivity of lipases to acylate one enantiomer of a racemic mixture at a faster rate than the other, enabling the separation of the unreacted amine and the acylated product.

Detailed Research Findings:

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in the kinetic resolution of primary amines. nih.govorganic-chemistry.org The process involves the enantioselective transfer of an acyl group from an acyl donor to the amine. The choice of the acylating agent and the reaction solvent significantly influences the efficiency and enantioselectivity of the resolution. organic-chemistry.orgresearchgate.net

For instance, in the resolution of various primary amines, including aromatic amines structurally similar to 1-m-tolylethanamine, CALB has been shown to be a robust biocatalyst. researchgate.netnih.gov Studies on the resolution of 1-phenylethylamine (B125046), a close structural analog, have shown that combining a ruthenium catalyst for in-situ racemization with a lipase-catalyzed resolution can lead to a dynamic kinetic resolution (DKR) process, achieving high yields and enantiomeric excess of the desired amide. organic-chemistry.org

The selection of the acyl donor is crucial. Esters such as ethyl acetate (B1210297) and isopropyl acetate are commonly used. organic-chemistry.orgresearchgate.net Research has indicated that using isoalkyl esters, like isopropyl esters, can enhance the stereospecificity of the reaction. google.com The solvent also plays a pivotal role, with non-polar organic solvents like toluene (B28343) and hexane (B92381) often being the medium of choice. researchgate.netnih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Representative Amines This table is generated based on findings from analogous amine resolutions and illustrates the expected parameters for 1-m-Tolylethanamine.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Amide | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethylamine | Novozym 435 (Immobilized CALB) | Ethyl Acetate | Toluene | ~50 | >99 | researchgate.net |

| 1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Isopropyl Acetate | Toluene | High | High | organic-chemistry.org |

| 1-(1-Naphthyl)ethylamine | Chirazyme L2 | Isobutyl Acetate | Dimethoxyethane | 48 | 96 (Unreacted Amine) | google.com |

| Aromatic Amines | Lipase from Burkholderia cepacia | Various | Various | - | - | nih.gov |

Biocatalyst Engineering and Reaction Condition Optimization (e.g., pH Effects)

The performance of lipase-catalyzed resolutions can be significantly enhanced through biocatalyst engineering and the optimization of reaction conditions, with pH being a particularly influential parameter.

Detailed Research Findings:

The pH of the reaction medium can profoundly impact the activity and enantioselectivity of lipases. researchgate.netresearchgate.net This is because the ionization state of the amino acid residues in the enzyme's active site and on its surface is pH-dependent, which in turn affects the enzyme's conformation and substrate binding. researchgate.netnih.gov For lipase-catalyzed reactions, the optimal pH can vary depending on the specific lipase and substrate. Studies have shown that for some lipases, maximal activity is observed in the pH range of 7 to 10. researchgate.net In the context of resolving amines, controlling the pH is critical as it can influence the protonation state of the amine substrate itself.

Biocatalyst engineering offers another avenue for improving resolution efficiency. Techniques such as directed evolution and site-directed mutagenesis can be employed to create lipase variants with enhanced stability, activity, and enantioselectivity towards specific substrates. engconfintl.orgnih.gov For example, engineering the protein to alter the hydrophobicity or steric hindrance within the active site can lead to improved recognition of one enantiomer over the other. engconfintl.org Furthermore, the immobilization of lipases on solid supports, such as magnetic nanoparticles, can not only facilitate catalyst recovery and reuse but also enhance the enzyme's selectivity. nih.gov

Table 2: Influence of pH on Lipase Activity and Enantioselectivity This table illustrates the general effect of pH on lipase-catalyzed reactions, which is applicable to the resolution of 1-m-Tolylethanamine.

| Lipase | Substrate | pH Range Studied | Optimal pH for Activity/Enantioselectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| Encapsulated Lipase | Naproxen methyl ester | 4.0 - 9.0 | 7.0 | Variation in pH significantly influences chiral selectivity. | researchgate.net |

| Streptomyces violascens Lipase | p-NPP | - | 8.0 | The enzyme was stable over a broad pH range of 7.0-11.0. | researchgate.net |

| Candida antarctica Lipase B (CALB) | PET-derived esters | 5.0 - 9.0 | pH dependent | Selectivity of CALB is significantly affected by the pH of the reaction media. | nih.gov |

| Candida rugosa Lipase | (±)-4-acetoxy- acs.orgacs.org-paracyclophane | - | - | Influence of pH and temperature on enantioselectivity was demonstrated. | acs.org |

Other Emerging Chiral Resolution Techniques (e.g., Preferential Crystallization)

Beyond enzymatic methods, preferential crystallization presents a powerful alternative for the resolution of chiral compounds that form conglomerates. A conglomerate is a solid mixture of two enantiomers that crystallize in separate, homochiral crystals.

Detailed Research Findings:

Preferential crystallization, also known as resolution by entrainment, involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding it with crystals of the desired enantiomer. The other enantiomer remains in the mother liquor. This technique is attractive for industrial applications due to its potential for high productivity and purity.

While specific studies on the preferential crystallization of 1-m-Tolylethanamine hydrochloride are not widely reported, the principles of this method have been successfully applied to structurally related compounds, such as substituted acetophenone (B1666503) derivatives. nih.gov The success of preferential crystallization hinges on the phase diagram of the enantiomeric system and the ability to control nucleation and crystal growth. The process typically involves carefully controlling conditions such as temperature and supersaturation to favor the growth of the desired enantiomeric crystals while inhibiting the nucleation of the counter-enantiomer. For compounds that form racemic compounds or solid solutions, derivatization to a salt that forms a conglomerate can be a viable strategy. Given that 1-m-Tolylethanamine is resolved as its hydrochloride salt, it is plausible that this salt form may be amenable to preferential crystallization under optimized conditions.

Table 3: Application of Preferential Crystallization to Chiral Compounds This table provides examples of preferential crystallization for compounds structurally related to 1-m-Tolylethanamine, suggesting its potential applicability.

| Compound Type | Key Principle | Potential Relevance to 1-m-Tolylethanamine HCl | Reference |

|---|---|---|---|

| 2′-Fluoro-Substituted Acetophenone Derivatives | Conformational preferences can influence crystal packing. | Understanding the solid-state structure is crucial for crystallization-based resolution. | nih.gov |

| General Chiral Molecules | Separation of enantiomers that crystallize as conglomerates. | If 1-m-Tolylethanamine HCl forms a conglomerate, this method would be highly suitable. | researchgate.net |

| Polysubstituted Indenes from Acetophenone Derivatives | Control of molecular structure to influence properties. | Derivatization can be a strategy to enable preferential crystallization. | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 1 M Tolylethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1-m-Tolylethanamine hydrochloride provides characteristic signals corresponding to the different types of protons present in the molecule. The spectrum is typically recorded in a deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

The aromatic protons on the tolyl group typically appear as a complex multiplet in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the position of the ethylamine (B1201723) group on the aromatic ring. The methine proton (CH) adjacent to the nitrogen atom and the methyl protons (CH₃) of the ethyl group also exhibit distinct signals. The protons of the amine group (NH₃⁺) can sometimes be observed, though their signal may be broad and its position can vary depending on the solvent and concentration.

A representative, albeit generalized, ¹H NMR data for a similar compound, N-methylethanamine, shows distinct chemical shifts for its various protons: the methyl group protons attached to the nitrogen at 2.30 ppm, the amine proton at 1.20 ppm, the methylene (B1212753) group protons at 2.65 ppm, and the terminal methyl group protons at 1.10 ppm. docbrown.info While not identical to this compound, this illustrates the principle of distinct proton environments leading to separate signals. For instance, in the ¹H NMR spectrum of L-1-Phenylethylamine, another related compound, the protons also show characteristic shifts. chemicalbook.com Similarly, the spectrum for m-Toluidine provides reference points for the aromatic protons. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Amine Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

| N-methylethanamine | CH₃-N | 2.30 |

| NH | 1.20 | |

| N-CH₂ | 2.65 | |

| CH₂-CH₃ | 1.10 |

This table is for illustrative purposes and shows data for a related compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the tolyl group will have signals in the typical aromatic region (approximately 120-140 ppm). The carbon atom attached to the ethylamine group will have a specific chemical shift, as will the other carbons in the ring. The aliphatic carbons—the methine carbon (CH) and the methyl carbon (CH₃) of the ethylamine side chain—will appear at higher field (lower ppm values). For example, predicted ¹³C NMR data for m-toluic acid, a related compound, shows aromatic carbon signals around 124.23 ppm and a methyl carbon signal at 16.68 ppm. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Tolyl Compound

| Compound | Carbon Type | Chemical Shift (ppm) |

| m-Toluic Acid | Aromatic C | 124.23 |

| Methyl C | 16.68 |

This table shows predicted data for a related compound to illustrate expected chemical shift regions.

Advanced NMR Techniques (e.g., 2D NMR, Chiral Shift Reagents)

For more complex structural assignments and to resolve overlapping signals, advanced NMR techniques are employed. ipb.ptresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons. bas.bg These techniques help to definitively assign each proton and carbon signal to its specific position within the molecular structure. ipb.ptbas.bg

Given that 1-m-Tolylethanamine is a chiral molecule, NMR with chiral shift reagents can be used to distinguish between its enantiomers. tcichemicals.comtcichemicals.comlibretexts.orgresearchgate.net Lanthanide-based chiral shift reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for the R and S forms. libretexts.orgslideshare.net This allows for the determination of enantiomeric purity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. researchgate.netmdpi.com For this compound, HRMS can confirm the molecular formula by matching the experimentally measured mass of the molecular ion to the calculated exact mass.

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

The choice of ionization technique is crucial in mass spectrometry.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. hmdb.cauvic.ca This typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum. hmdb.cauvic.caresearchgate.net The fragmentation pattern can be used to deduce the structure of the molecule by identifying the masses of the resulting fragments. For phenethylamine (B48288) derivatives, common fragmentation pathways include α-cleavage and β-cleavage of the amine side chain. researchgate.net

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.govual.essemanticscholar.orgrsc.orgcmu.edu ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. nih.govsemanticscholar.org This allows for the straightforward determination of the molecular weight. By adjusting the instrumental parameters, in-source fragmentation can be induced to obtain structural information. cmu.edunih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide even more detailed structural information for complex molecules. ual.esnih.gov

Table 3: Common Ionization Techniques and Their Applications

| Ionization Technique | Ionization Type | Typical Fragmentation | Primary Application |

| Electron Ionization (EI) | Hard | Extensive | Structural elucidation via fragmentation pattern |

| Electrospray Ionization (ESI) | Soft | Minimal to controlled | Molecular weight determination, analysis of polar compounds |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the key functional groups and their expected IR absorption ranges are the amine group (N-H), the aromatic ring (C-H and C=C), and the aliphatic C-H bonds.

The presence of the primary amine hydrochloride gives rise to characteristic absorptions. The N-H stretching vibrations in amines typically appear in the region of 3300-3500 cm⁻¹. libretexts.org In the case of an amine salt like this compound, these bands can be broadened and shifted. The aromatic nature of the tolyl group is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. vscht.cz Specifically, aromatic compounds show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching in the ring. vscht.cz Aliphatic C-H stretching from the ethyl group is expected to be observed in the 2850-2960 cm⁻¹ region. libretexts.org

A detailed analysis of the IR spectrum allows for the confirmation of the compound's structural integrity by identifying these key functional groups.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine Salt (R-NH₃⁺) | N-H Stretch | 3000-3300 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1400-1600 | |

| Alkane | C-H Stretch | 2850-2960 |

This table is generated based on typical absorption ranges for the specified functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for assessing the purity of pharmaceutical compounds and for separating stereoisomers. nih.gov For chiral molecules like 1-m-Tolylethanamine, which exists as a pair of enantiomers, chiral HPLC is the method of choice for determining the enantiomeric excess.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. chromatographyonline.comcsfarmacie.cz These CSPs can operate in different modes, including normal phase, reversed-phase, and polar organic modes, offering flexibility in method development. researchgate.net

The selection of an appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. chromatographyonline.com For amine compounds, the addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. researchgate.net Common CSPs that have been successfully employed for the separation of chiral amines include cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). researchgate.net The separation mechanism often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the stationary phase. eijppr.com

Table 2: Examples of Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example |

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |

| Protein-based | Ovomucoid |

This table provides examples of CSPs known for separating chiral amines.

Once an HPLC method is developed, it must be validated to ensure its reliability for quantitative analysis. ijprajournal.com Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. ijprajournal.com Key validation parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH), include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A linear relationship is typically demonstrated by a high correlation coefficient (r² > 0.99). wu.ac.th

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For pharmaceutical analysis, an RSD of less than 2% is generally considered acceptable. nih.gov

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated. nih.gov

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ijprajournal.com

LOD and LOQ: The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Specificity | No interference at the retention time of the analyte |

This table outlines common validation parameters and their typical acceptance criteria in pharmaceutical analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Method Development

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. sphinxsai.com For this compound, the aromatic tolyl group contains a chromophore that absorbs UV radiation, making this method suitable for its quantification.

The development of a UV-Vis spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. jchps.com At this wavelength, the absorbance is most sensitive to changes in concentration. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. sphinxsai.com According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. researchgate.net

The method must be validated for linearity, precision, and accuracy to ensure reliable results. jchps.com For instance, a method for a similar compound, tolperisone (B1682978) hydrochloride, was found to be linear in the concentration range of 10-50 µg/ml with a λmax at 260 nm in distilled water. jchps.com The method's accuracy can be assessed by recovery studies, with typical acceptance criteria for recovery being between 98% and 102%. sphinxsai.com

Table 4: Example of UV-Vis Method Parameters for a Tolperisone Hydrochloride

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 260 nm |

| Solvent | Distilled Water |

| Linearity Range | 10-50 µg/ml |

| Correlation Coefficient (r²) | > 0.999 |

This table provides an example of parameters from a developed UV-Vis method for a related compound, illustrating the type of data generated.

Computational Studies and Mechanistic Investigations of 1 M Tolylethanamine Hydrochloride Reactivity

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's intrinsic characteristics. These computational methods allow for the precise determination of molecular structures, electronic properties, and spectroscopic behavior, all of which are critical in predicting and interpreting chemical reactivity.

Ground-State Geometry Optimization

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. This is achieved through geometry optimization, a process that calculates the potential energy of the molecule at various atomic arrangements until a minimum energy conformation is found. For 1-m-Tolylethanamine hydrochloride, this process would involve defining the initial atomic coordinates and then allowing a computational algorithm, typically based on Density Functional Theory (DFT), to iteratively adjust these coordinates to minimize the forces acting on each atom. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground-State Geometrical Parameters for 1-m-Tolylethanamine (Note: As specific experimental or computational data for the hydrochloride salt is not readily available in the literature, the following table presents hypothetical yet representative values for the parent amine, calculated using a common DFT method like B3LYP with a 6-31G basis set. These values are illustrative of the type of data obtained from such a calculation.)*

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (aliphatic) bond length | ~1.53 Å |

| C-N bond length | ~1.47 Å |

| C-H bond length | ~1.09 Å |

| N-H bond length | ~1.01 Å |

| C-C-N bond angle | ~112° |

| H-N-H bond angle | ~107° |

Electronic Structure and Reactivity Descriptors

With an optimized geometry, the electronic structure of this compound can be investigated. Key to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For 1-m-Tolylethanamine, the HOMO is expected to be localized primarily on the electron-rich tolyl group and the nitrogen atom of the amine, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring and the C-N antibonding orbitals.

Other reactivity descriptors that can be calculated include the ionization potential, electron affinity, and global hardness and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound interacts with light, for instance in photochemical reactions or spectroscopic analysis, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state energies and properties. By simulating the absorption of energy, TD-DFT can predict the electronic transitions that are most likely to occur, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. These calculations can also shed light on the nature of the excited states, identifying them as, for example, locally excited states within the aromatic ring or charge-transfer states between different parts of the molecule.

Theoretical Examination of Reaction Pathways

Beyond static molecular properties, computational chemistry provides the tools to model the dynamic processes of chemical reactions. This allows for the exploration of reaction mechanisms and the prediction of product distributions, offering insights that can be difficult to obtain through experimental means alone.

Catalytic Reaction Mechanism Modeling

1-m-Tolylethanamine and its derivatives are often synthesized or utilized in catalytic reactions. Theoretical modeling can be instrumental in elucidating the mechanisms of these transformations. For instance, in a catalytic hydrogenation or amination reaction, computational methods can be used to map out the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing insights into how the catalyst facilitates the reaction by lowering these energy barriers.

Stereoselectivity Prediction and Rationalization

A crucial aspect of the chemistry of chiral molecules like 1-m-Tolylethanamine is stereoselectivity—the preferential formation of one stereoisomer over another. Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcome of reactions. In a reaction involving a chiral catalyst and a prochiral substrate to form a product like 1-m-Tolylethanamine, DFT calculations can be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, the major product can be predicted. A lower energy transition state implies a faster reaction rate and thus a greater abundance of the corresponding stereoisomer. This analysis not in only predicts the outcome but also provides a three-dimensional model of the transition state, revealing the specific non-covalent interactions—such as steric hindrance or hydrogen bonding—that are responsible for the observed stereoselectivity.

Analysis of Transition States and Intermediates

The reactivity of arylethylamines like 1-m-tolylethanamine is often dictated by the stability of transient species formed during a reaction. Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and determining their relative energies.

A key reaction pathway for phenethylamine (B48288) derivatives is enzymatic oxidation, for instance by monoamine oxidase (MAO). nih.govnih.gov In such a process, the reaction is believed to be initiated by the transfer of a non-bonding electron from the nitrogen atom to an oxidized flavin cofactor, leading to the formation of an amine radical cation intermediate. nih.gov The stability of this radical cation is a critical factor influencing the reaction rate. The presence of the methyl group on the phenyl ring in 1-m-tolylethanamine, as compared to phenethylamine, would be expected to influence the electron density of the aromatic system and, consequently, the stability of this intermediate.

Computational models can predict the energy barriers (activation energies) for the formation and subsequent reaction of such intermediates. For a hypothetical MAO-catalyzed oxidation of 1-m-tolylethanamine, the transition state would involve the partial formation of the bond between the amine and the enzyme's cofactor. The geometry and energy of this state can be calculated, providing insight into the catalytic mechanism.

Furthermore, in other chemical transformations, arylnitrenium ions can be significant intermediates. nih.govumn.edu Quantum chemical studies on related aromatic amines have shown that the stability and electrophilicity of these nitrenium ions are key determinants of the reaction products. nih.gov The substitution pattern on the aromatic ring plays a crucial role in delocalizing the positive charge. For 1-m-tolylethanamine, the meta-position of the methyl group would have a specific electronic effect on the stability of a potential nitrenium ion intermediate compared to ortho- or para-isomers. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the transition states of a representative reaction.

Table 1: Calculated Relative Energies of Intermediates and Transition States for a Hypothetical Oxidation Pathway of 1-m-Tolylethanamine

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactant Complex | B3LYP/6-311++G(d,p) | 0.0 | N-H: 1.02, C-N: 1.47 |

| Transition State 1 (H-abstraction) | B3LYP/6-311++G(d,p) | +15.2 | N-H (breaking): 1.25, O-H (forming): 1.30 |

| Amine Radical Cation Intermediate | B3LYP/6-311++G(d,p) | +5.8 | C-N bond length slightly shortened |

| Transition State 2 (C-oxidation) | B3LYP/6-311++G(d,p) | +12.5 | C-H (breaking): 1.35, C-O (forming): 1.85 |

| Product Complex | B3LYP/6-311++G(d,p) | -25.7 | C=O: 1.21 |

Note: This data is illustrative and based on typical values for similar reactions. B3LYP/6-311++G(d,p) is a common level of theory for such calculations. researchgate.net

In Silico Screening and Design for Novel Applications

In silico screening, or virtual screening, is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.orgpsu.edu This approach can accelerate the discovery of new applications for existing compounds by predicting their biological activity. Given the core phenethylamine scaffold of 1-m-tolylethanamine, it is a candidate for in silico screening against various biological targets known to interact with this class of compounds. mdpi.com

The process typically involves molecular docking, where a 3D model of the ligand (1-m-tolylethanamine) is computationally placed into the binding site of a target protein. nih.gov A scoring function then estimates the binding affinity, with lower scores generally indicating a more favorable interaction. biomolther.org Targets for such a screening could include:

Monoamine Transporters: Such as the dopamine (B1211576) transporter (DAT), where many phenethylamine derivatives show inhibitory activity. biomolther.orgresearchgate.net

Trace Amine-Associated Receptors (TAARs): These receptors are known to be activated by endogenous amines.

Monoamine Oxidases (MAO-A and MAO-B): Screening could identify selectivity for one isoform over the other, which is a key aspect in drug design. nih.gov

Serotonin (B10506) Receptors: Various subtypes of serotonin (5-HT) receptors are known to bind phenethylamines. nih.gov

By screening 1-m-tolylethanamine against a panel of receptors and enzymes, researchers can generate a profile of its potential biological activities. This can guide further experimental validation. For instance, if a high docking score is obtained for a particular enzyme, the compound can then be tested in an in vitro assay to measure its inhibitory activity (e.g., its IC50 value). acs.orgmdpi.com

The results of such a screening can be compiled into a data table to compare the potential efficacy of 1-m-tolylethanamine against various targets.

Table 2: Hypothetical In Silico Screening Results for 1-m-Tolylethanamine

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Mode | Predicted IC50 (µM) |

| MAO-A | -6.8 | Hydrogen bond between amine and flavin cofactor | 15.2 |

| MAO-B | -7.5 | Hydrophobic interaction of tolyl group with active site pocket | 5.8 |

| Dopamine Transporter (DAT) | -8.1 | Aromatic stacking with phenylalanine residue, H-bond with Asp79 | 1.2 |

| Serotonin Receptor (5-HT2A) | -7.9 | Cation-π interaction with tryptophan residue | 2.5 |

| Sigma-1 Receptor | -6.5 | Mixed hydrophobic and polar interactions | 20.7 |

Note: This data is for illustrative purposes. Docking scores and predicted IC50 values are hypothetical and serve to demonstrate the output of an in silico screening process. researchgate.netnih.gov

These computational approaches, from detailed mechanistic studies to large-scale virtual screenings, are essential for unlocking the full potential of chemical compounds like this compound and rationally designing novel molecules for specific applications.

Applications and Derivatives in Contemporary Organic Synthesis

1-m-Tolylethanamine Hydrochloride as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The utility of 1-m-tolylethanamine in asymmetric catalysis stems from its ability to transfer its inherent chirality to a catalytic cycle, influencing the stereochemical outcome of a reaction. This is achieved either by incorporating the amine into a ligand that coordinates to a metal center or by using it as a scaffold for a purely organic catalyst.

The primary amino group of 1-m-tolylethanamine is a versatile handle for the synthesis of more elaborate chiral ligands and organocatalysts. A common strategy involves the condensation of the amine with a carbonyl compound to form a Schiff base (or imine), which can then act as a ligand for various transition metals.

Metal Complexes: Schiff base ligands derived from chiral amines like 1-m-tolylethanamine are adept at forming stable complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc. erpublications.comnih.gov The synthesis is typically a straightforward condensation reaction between the amine and an appropriate aldehyde or ketone, yielding an imine ligand. This ligand can then be reacted with a metal salt to form the desired metal complex. The stereocenter adjacent to the nitrogen atom in the 1-m-tolylethanamine backbone creates a chiral pocket around the metal center, which is crucial for inducing asymmetry in catalytic reactions. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor. scispace.comijcmas.com

Organocatalysts: Beyond metal catalysis, the 1-m-tolylethanamine framework can be integrated into bifunctional organocatalysts. These catalysts operate without a metal and typically rely on non-covalent interactions, such as hydrogen bonding, to activate substrates and control stereoselectivity. For instance, the amine can be functionalized to incorporate a hydrogen-bond donor group, such as a thiourea moiety. In such a bifunctional catalyst, the amine site can act as a Brønsted base to deprotonate a pro-nucleophile, while the thiourea group activates an electrophile through hydrogen bonding, bringing the two reactants together in a well-defined chiral environment to facilitate an enantioselective transformation.

Table 1: Design Strategies for Catalysts Based on Chiral Amines

| Catalyst Type | Design Principle | General Structure Example (from 1-m-Tolylethanamine) | Potential Metal Ions |

| Metal Complex | Condensation of the amine with a carbonyl compound to form a chiral Schiff base ligand, which then coordinates to a metal center. | Reaction with salicylaldehyde forms a bidentate Schiff base ligand. | Cu(II), Ni(II), Co(II), Zn(II) |

| Organocatalyst | Incorporation of the amine into a molecule with a second functional group (e.g., thiourea) for bifunctional activation. | Reaction with an isothiocyanate to form a chiral thiourea-amine. | N/A (Metal-free) |

Catalysts derived from 1-m-tolylethanamine and its analogues are effective in a range of enantioselective reactions. The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer of the product over the other.

Enantioselective Reduction of Ketones: One of the most significant applications of such chiral catalysts is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. scispace.commdpi.com For example, a metal complex bearing a Schiff base ligand derived from 1-m-tolylethanamine can catalyze the transfer hydrogenation of a ketone, such as acetophenone (B1666503). researchgate.net In this process, a hydrogen source (e.g., isopropanol or formic acid) provides the hydride, which is delivered to the carbonyl carbon under the influence of the chiral catalyst, leading to the formation of the corresponding alcohol with a significant enantiomeric excess (ee). Similarly, organocatalytic reductions using bifunctional amine-thiourea catalysts with a borane reducing agent can achieve high enantioselectivity for a variety of ketone substrates. nih.gov

Enantioselective Alkylation: Chiral ligands derived from amines are also employed in asymmetric alkylation reactions. researchgate.netchemicalbook.com For instance, the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of prochiral enolates is a powerful C-C bond-forming reaction. A chiral ligand based on the 1-m-tolylethanamine scaffold can coordinate to the palladium center and control the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate, resulting in a product with high enantiopurity.

Table 2: Representative Enantioselective Reactions using Chiral Amine-Derived Catalysts

| Reaction Type | Substrate Example | Product Example | Typical Catalyst Type | Reported Performance (Analogous Systems) |

| Ketone Reduction | Acetophenone | 1-Phenylethanol | Ru-complex with chiral diamine ligand | Up to 99% ee nih.gov |

| Allylic Alkylation | Dimethyl malonate + Allyl acetate (B1210297) | Allylated malonate ester | Pd-complex with chiral phosphine-amine ligand | Up to 98% ee researchgate.net |

Synthetic Pathways to Structurally Related Amine Derivatives

The synthetic utility of 1-m-tolylethanamine can be expanded by accessing its structural analogues and homologues. These related compounds allow for a systematic investigation of structure-activity relationships in catalysis and other applications.

The position of the methyl group on the aromatic ring can significantly influence the steric and electronic properties of the amine and its derivatives. The ortho- and para-isomers of 1-m-tolylethanamine are therefore important synthetic targets. A prevalent method for the synthesis of these isomers is the reductive amination of the corresponding substituted acetophenones. wikipedia.org This one-pot reaction typically involves the condensation of the ketone (e.g., 4'-methylacetophenone for the para-isomer) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. scispace.commasterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation being common choices.

Table 3: Synthetic Pathways to Tolylethanamine Isomers via Reductive Amination

| Isomer | Starting Material | Reagents | General Yield |

| ortho- | 2'-Methylacetophenone | 1. NH₃ or NH₄OAc2. Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Good to Excellent |

| meta- | 3'-Methylacetophenone | 1. NH₃ or NH₄OAc2. Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Good to Excellent |

| para- | 4'-Methylacetophenone | 1. NH₃ or NH₄OAc2. Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Good to Excellent researchgate.net |

Altering the length of the alkyl chain attached to the stereogenic center provides another avenue for modifying the properties of the amine. Homologues such as 1-(m-tolyl)propan-1-amine (B3176843) and 1-(m-tolyl)butan-1-amine can be synthesized, often through methods analogous to those used for 1-m-tolylethanamine itself. The reductive amination of the corresponding propiophenone or butyrophenone derivatives is a direct and effective strategy. For example, 1-(m-tolyl)propan-1-amine can be prepared from 1-(m-tolyl)propan-1-one via reaction with an amine source and a suitable reducing agent.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The nucleophilic primary amine functionality of 1-m-tolylethanamine makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). erpublications.combeilstein-journals.org

In a typical Ugi reaction, 1-m-tolylethanamine, an aldehyde or ketone, a carboxylic acid, and an isocyanide are mixed together, often in a polar solvent like methanol. researchgate.net The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields a stable α-acylamino amide product. erpublications.com The use of chiral 1-m-tolylethanamine can induce diastereoselectivity in the formation of the product. The vast number of commercially available aldehydes, carboxylic acids, and isocyanides allows for the rapid generation of large libraries of complex, chiral molecules from this single amine building block. While the Passerini reaction also involves an isocyanide, it is a three-component reaction that does not utilize an external amine.

Table 4: The Ugi Four-Component Reaction with 1-m-Tolylethanamine

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | General Product Structure |

| 1-m-Tolylethanamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(tert-butyl)-N-(1-(m-tolyl)ethyl)benzeneacetamide |

| 1-m-Tolylethanamine | Cyclohexanone | Propionic Acid | Cyclohexyl isocyanide | 1-(N-(1-(m-tolyl)ethyl)propionamido)-N-cyclohexylcyclohexane-1-carboxamide |

| 1-m-Tolylethanamine | Formaldehyde (B43269) | Benzoic Acid | Benzyl isocyanide | N-benzyl-2-(N-(1-(m-tolyl)ethyl)benzamido)acetamide |

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable chiral building block in asymmetric synthesis, enabling the stereocontrolled preparation of complex molecular architectures. Its utility stems from the presence of a stereogenic center and a reactive primary amine, which can be incorporated into larger molecules or used to direct the stereochemical outcome of reactions.

Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., Dihydropyridines)

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. The asymmetric synthesis of these molecules is of paramount importance, and chiral amines like 1-m-Tolylethanamine play a crucial role in achieving high enantioselectivity. One prominent example is in the synthesis of chiral 1,4-dihydropyridines (1,4-DHPs).

The classical Hantzsch synthesis of dihydropyridines is a multicomponent reaction that typically produces achiral products or racemic mixtures. To induce chirality, one strategy is to replace the standard ammonia source with a chiral amine. In this role, 1-m-Tolylethanamine can act as a chiral ammonia equivalent. The amine condenses with a β-ketoester to form a chiral enamine intermediate. This intermediate then reacts with an aldehyde and a second equivalent of a β-dicarbonyl compound, leading to the formation of a dihydropyridine ring where the stereochemistry is influenced by the chiral tolylethyl group. The chiral auxiliary can then be cleaved in a subsequent step to yield the enantiomerically enriched dihydropyridine.

Organocatalytic methods have also been developed where a chiral primary amine, in conjunction with a Brønsted acid, can catalyze the asymmetric synthesis of DHPs. mdpi.com The amine reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde, which then undergoes a cascade reaction with a β-dicarbonyl compound to afford the chiral DHP framework with high enantioselectivity. mdpi.com Although direct use of 1-m-Tolylethanamine in specific literature examples for DHP synthesis is not extensively documented, its structural motifs are representative of the class of chiral primary amines successfully employed in these asymmetric transformations. mdpi.comacs.org

Table 1: Role of Chiral Amines in Asymmetric Dihydropyridine Synthesis

| Methodology | Role of Chiral Amine (e.g., 1-m-Tolylethanamine) | Key Intermediate | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Acts as a stoichiometric chiral ammonia equivalent. | Chiral Enamine | Enantiomerically enriched dihydropyridine after cyclization and cleavage of the auxiliary. |

Role in Peptide Mimetic and Malonic Acid Derivative Synthesis

The structural features of this compound make it a useful synthon for creating non-natural amino acid analogues and for introducing chirality in the synthesis of malonic acid derivatives.

Peptide Mimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. Chiral amines are fundamental building blocks in this field. umn.edu 1-m-Tolylethanamine can be used to synthesize β-amino acids or other unnatural amino acids where the tolylethyl group serves as a unique side chain. These custom amino acids can then be incorporated into peptide sequences to create conformationally constrained analogues or to probe interactions with biological receptors. nih.gov The introduction of the tolyl group can impart specific steric and hydrophobic properties, influencing the binding affinity and selectivity of the resulting peptidomimetic.

Malonic Acid Derivatives: Malonic acid and its esters are versatile C2 synthons in organic synthesis. The asymmetric functionalization of malonic acid derivatives is a key strategy for building chiral molecules. Chiral amines can be used to create chiral enamines or imines that subsequently react with malonic acid derivatives. For instance, an enantioselective decarboxylative Mannich reaction can be performed using malonic acid half-esters and cyclic aldimines, catalyzed by a chiral metal complex. nih.gov In a related strategy, 1-m-Tolylethanamine could be condensed with an aldehyde to form a chiral imine. The subsequent nucleophilic addition of a malonate enolate to this imine would proceed diastereoselectively, controlled by the stereocenter of the amine. This approach yields chiral β-amino esters, which are valuable precursors for synthesizing other complex chiral molecules. nih.gov

Material Science Applications: Adsorption and Surface Interaction Studies (e.g., Corrosion Inhibition)

In the field of material science, aromatic amines are recognized for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. researchgate.netkfupm.edu.sa this compound, as a member of this class, is expected to be an effective corrosion inhibitor due to its specific molecular structure.

The mechanism of corrosion inhibition by organic amines involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ampp.orgekb.eg Several structural features of 1-m-Tolylethanamine contribute to this process:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface. In an acidic solution like hydrochloric acid (HCl), the amine is protonated (R-NH3+), but an equilibrium exists, allowing the neutral amine form to adsorb.

Aromatic Ring: The π-electrons of the tolyl (methylbenzene) ring provide another site for interaction with the metal surface. This allows for flat-lying adsorption, covering a larger surface area and enhancing the protective effect. ekb.eg

Methyl Group: The electron-donating methyl (-CH3) group on the aromatic ring increases the electron density of the π-system. This enhanced electron density strengthens the interaction between the inhibitor molecule and the positively charged metal surface, leading to more effective adsorption and higher inhibition efficiency. researchgate.net

The adsorption process can be classified as physisorption, involving electrostatic interactions between the protonated amine and the charged metal surface, or chemisorption, involving covalent bond formation between the nitrogen's lone pair and the metal. researchgate.net Aromatic amines often exhibit a mixed adsorption mechanism. This protective film impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying such compounds as mixed-type inhibitors.

Table 2: Features of 1-m-Tolylethanamine as a Corrosion Inhibitor

| Structural Feature | Role in Adsorption and Inhibition |

|---|---|

| Amine Group (-NH₂) | Primary site for chemisorption via coordination of the nitrogen lone pair with metal d-orbitals. |

| Aromatic (Tolyl) Ring | Provides π-electrons for interaction with the metal surface, promoting stable adsorption and increasing surface coverage. |

| Methyl (-CH₃) Substituent | Electron-donating group that increases the electron density of the ring, enhancing the molecule's ability to adsorb onto the metal surface. |

Perspectives and Future Research Directions

Innovations in Asymmetric Synthesis and Resolution Technologies